4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Overview
Description
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile: is an organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a morpholinopropoxy group, a nitro group, and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes.
Scientific Research Applications
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The nitrated intermediate is then subjected to alkylation with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate to form the morpholinopropoxy derivative.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Methoxy-5-(3-morpholinopropoxy)-2-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Comparison with Similar Compounds
- 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzamide
- 4-Methoxy-5-(3-morpholinopropoxy)-2-aminobenzonitrile
- 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzaldehyde
Uniqueness: 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a morpholinopropoxy group allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCDMKYKGPHRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901192465 | |
Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-26-8 | |
Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=675126-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901192465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical transformations involved in synthesizing Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile?
A1: The synthesis of Gefitinib from this compound involves a multi-step process. Initially, the nitro group in this compound is reduced to an amine group via transfer hydrogenation using a Palladium on Carbon (Pd/C) catalyst []. This reaction yields a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This mixture is then reacted with dimethylformamide (DMF) and phosphoric chloride to form N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine. Finally, a Dimroth rearrangement using 3-chloro-4-fluoroaniline converts N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine into Gefitinib [].
Q2: Can you elaborate on alternative synthetic routes for producing 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, a crucial precursor to Gefitinib, starting from this compound?
A2: An alternative approach, as detailed in [], focuses on a three-step synthesis of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one. This method starts by reducing this compound to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Next, the nitrile group undergoes hydration to yield 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide. Finally, a cyclization reaction, facilitated by formic acid or its reactive derivatives, leads to the formation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one [].
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